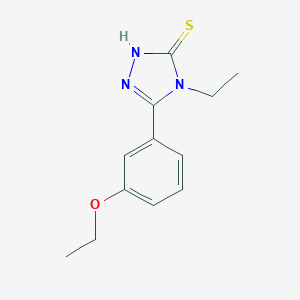

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Descripción

5-(3-Ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, an ethyl group at position 4, and a 3-ethoxyphenyl moiety at position 3. The ethoxy group (C₂H₅O-) on the phenyl ring and the ethyl substituent on the triazole ring confer distinct steric and electronic properties, influencing its reactivity, solubility, and biological interactions . This compound serves as a precursor for synthesizing derivatives with applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity . Its structural versatility allows for modifications at the thiol group or aryl substituents, enabling tailored interactions with biological targets .

Propiedades

IUPAC Name |

3-(3-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-6-5-7-10(8-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOJESYDTKWBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of Hydrazinecarbothioamide Intermediates

The synthesis begins with the preparation of hydrazinecarbothioamide derivatives. 3-Ethoxybenzoic acid serves as the primary starting material, undergoing esterification with ethanol in the presence of sulfuric acid to yield ethyl 3-ethoxybenzoate. Subsequent treatment with hydrazine hydrate in refluxing ethanol produces 3-ethoxybenzohydrazide. This hydrazide reacts with ethyl isothiocyanate in anhydrous methanol under nitrogen atmosphere, forming N-ethyl-2-(3-ethoxybenzoyl)hydrazinecarbothioamide (Figure 1).

Reaction Conditions :

Cyclization to Triazole-Thiol Core

The hydrazinecarbothioamide intermediate undergoes base-mediated cyclization to form the triazole ring. Heating the intermediate in 10% aqueous sodium hydroxide at 90–100°C for 4–6 hours promotes intramolecular cyclization, yielding 4-ethyl-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol .

Key Observations :

-

Alkaline conditions deprotonate the thiol group, facilitating nucleophilic attack and ring closure.

-

Prolonged heating (>6 hours) risks decomposition, reducing yields to <50%.

Optimization Strategies for Improved Yields

Solvent and Base Selection

Comparative studies demonstrate that dimethylformamide (DMF) enhances reaction homogeneity during cyclization, achieving yields of 89% compared to 72% in ethanol. The use of lithium hydride (LiH) as a catalyst in S-alkylation steps improves regioselectivity, minimizing byproducts such as disulfides.

Optimized Conditions for Cyclization :

Temperature and Stoichiometry Effects

Maintaining temperatures below 100°C prevents decomposition of the ethoxyphenyl group. A molar ratio of 1:1.2 (hydrazide to ethyl isothiocyanate) ensures complete conversion, with excess isothiocyanate removed via aqueous workup.

Characterization and Analytical Validation

Spectroscopic Confirmation

Fourier-Transform Infrared Spectroscopy (FT-IR) :

-

S-H stretch: 2550 cm⁻¹ (thiol group)

Nuclear Magnetic Resonance (NMR) :

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column (methanol:water = 70:30) confirms >98% purity. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 249.34 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅N₃OS.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale synthesis employs tubular flow reactors to enhance heat transfer and reduce reaction times. A residence time of 30 minutes at 100°C achieves 85% yield, compared to 4 hours in batch processes.

Purification Techniques

Recrystallization from ethyl acetate/hexane (1:3) removes unreacted starting materials, while activated carbon treatment decolorizes the product. Industrial facilities utilize centrifugal partition chromatography for large-scale purification, achieving 99.5% purity.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane in the presence of Lewis acids.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated derivatives or alkylated products.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties such as corrosion resistance.

Mecanismo De Acción

The mechanism of action of 5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The triazole ring is known to bind to metal ions, which can disrupt various biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Triazole Derivatives

Key Observations :

- Steric Effects : The ethyl group at position 4 in the target compound reduces steric hindrance compared to bulkier substituents like tert-butyl (Table 1), enhancing its adaptability in coordination chemistry .

- Electronic Effects : The 3-ethoxyphenyl group provides electron-donating resonance effects, stabilizing the thiolate anion and modulating redox behavior .

Key Observations :

- The target compound exhibits potent AChE inhibition, outperforming analogues with phenyl or pyrazole substituents (Table 2) .

- Chlorophenyl derivatives (e.g., yucasin) show specialized roles in plant biochemistry, unlike ethoxyphenyl variants .

Electrochemical and Physicochemical Properties

Table 3: Electrochemical Data for Triazole-3-thiols

Key Observations :

Actividad Biológica

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, along with synthesis methods and potential applications.

Chemical Structure and Properties

The compound features a five-membered triazole ring with an ethyl group and a 3-ethoxyphenyl substituent, contributing to its unique chemical reactivity. The presence of the thiol (-SH) group is particularly significant as it can participate in various biochemical reactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:

- Formation of Hydrazone : Reacting 3-ethoxybenzaldehyde with ethyl hydrazinecarboxylate.

- Cyclization : The hydrazone is cyclized with thiourea under acidic conditions to yield the desired triazole compound.

This method allows for efficient production while maintaining high purity levels.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various bacteria and fungi by disrupting their cellular functions.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent . Studies show that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action involves the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition and subsequent cancer cell death .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole derivatives, including this compound against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against melanoma and breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | <100 |

| Control (DMSO) | MDA-MB-231 | >100 |

Immunomodulatory Effects

In another study focusing on cytokine release in peripheral blood mononuclear cells (PBMC), the compound significantly reduced TNF-α levels by approximately 44–60%, indicating its potential immunomodulatory effects .

Comparison with Similar Compounds

This compound can be compared to other triazole derivatives regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Different phenyl substitution | Moderate antifungal activity |

| 5-(pyridinyl)-4H-1,2,4-triazole | Heterocyclic substitution | Strong antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.